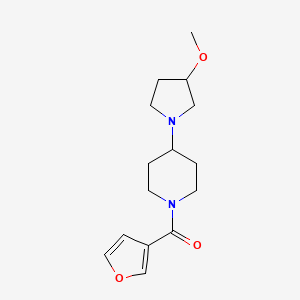
呋喃-3-基(4-(3-甲氧基吡咯烷-1-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidine ring
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: This can be achieved through the acylation of furan using an appropriate acylating agent such as acetic anhydride or acetyl chloride under acidic conditions.
Synthesis of the 3-Methoxypyrrolidine Intermediate: This involves the methoxylation of pyrrolidine, which can be carried out using methanol and a suitable catalyst.
Coupling Reaction: The final step involves coupling the furan-3-carbonyl intermediate with the 3-methoxypyrrolidine intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furan-3-carboxylic acid.
Reduction: 1-(Furan-3-carbonyl)-4-(3-hydroxypyrrolidin-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The furan ring and piperidine ring may play a role in binding to the target, while the methoxypyrrolidine moiety could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
1-(Furan-3-carbonyl)piperidine: Lacks the methoxypyrrolidine moiety, which may affect its biological activity and chemical reactivity.
4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the furan-3-carbonyl group, which may influence its binding properties and overall stability.
Uniqueness
1-(Furan-3-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of all three functional groups, which can confer distinct chemical and biological properties. This combination of features makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
furan-3-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-4-8-17(10-14)13-2-6-16(7-3-13)15(18)12-5-9-20-11-12/h5,9,11,13-14H,2-4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTTZVUUPAHWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














